

"Oxepan-2-one-d6" chemical structure and IUPAC name

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Compound of Interest

Compound Name: Oxepan-2-one-d6

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An In-depth Technical Guide to Oxepan-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oxepan-2-one-d6**, a deuterated analog of ϵ -caprolactone. It covers its chemical structure, IUPAC nomenclature, physical properties, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds in their work.

Chemical Structure and IUPAC Name

Oxepan-2-one-d6 is a saturated cyclic ester, specifically a lactone, containing a seven-membered ring. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms.

Chemical Structure:

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IUPAC Name: 4,4,5,5,6,6-hexadeuteriooxepan-2-one[1]

The deuterium atoms are located on the three methylene groups adjacent to the carbonyl group, at positions 4, 5, and 6 of the oxepane ring. This specific labeling is crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and neutron scattering.[2]

Physicochemical Properties

The introduction of deuterium atoms into the ϵ -caprolactone structure leads to subtle but measurable changes in its physical properties due to the isotope effect. While extensive data on the monomer is limited, studies on the corresponding polymer, poly(ϵ -caprolactone-d6), provide significant insights.

Table 1: Comparison of Physicochemical Properties

Property	Oxepan-2-one (Non-deuterated)	Oxepan-2-one-d6 (and its polymer)
Molecular Formula	C ₆ H ₁₀ O ₂	C ₆ H ₄ D ₆ O ₂
Molecular Weight	114.14 g/mol	120.18 g/mol [3]
Melting Point	-1.5 °C	Expected to be slightly lower than the non-deuterated form. Deuterated poly(ϵ -caprolactone)s exhibit lower melting temperatures than their protiated counterparts. [4] [5]
Boiling Point	235 °C	Not readily available, expected to be similar to the non-deuterated form.
Density	1.03 g/cm ³	Expected to be slightly higher than the non-deuterated form.
Crystal Lattice	Not applicable for the monomer in this context.	Deuteration of poly(ϵ -caprolactone) leads to a smaller crystal lattice and volume compared to the non-deuterated polymer. [4] [5]

Experimental Protocol: Synthesis of Oxepan-2-one-d6

The synthesis of **Oxepan-2-one-d6** is achieved through the Baeyer-Villiger oxidation of the corresponding deuterated cyclohexanone, specifically cyclohexanone-d10.[\[6\]](#) This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, forming the seven-membered lactone ring.

Materials:

- Cyclohexanone-d10

- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Sodium sulfite (Na_2SO_3) solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

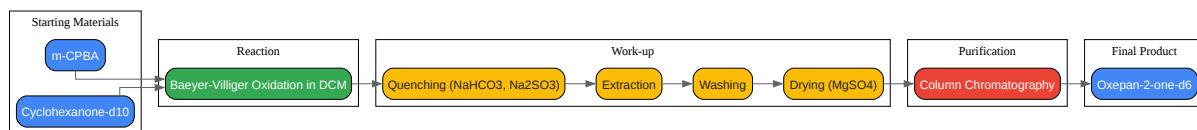
Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone-d10 in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
 - Add a 10% sodium sulfite solution to reduce any remaining peroxides.

- Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **Oxepan-2-one-d6**.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry. The degree and location of deuteration can be verified by these analytical methods.[2]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Oxepan-2-one-d6**.



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Caption: Synthesis workflow for **Oxepan-2-one-d6**.

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